molecular formula C24H14ClF3N4O3 B2494732 3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1358887-85-0

3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2494732
CAS No.: 1358887-85-0
M. Wt: 498.85
InChI Key: CMZFNAUTUUJVFB-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H14ClF3N4O3 and its molecular weight is 498.85. The purity is usually 95%.
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Scientific Research Applications

Alternating Copolymers and Reactive Dienophiles

Research on compounds like 4-Phenyl-l,2,4-triazoline-3,5-dione highlights their extreme reactivity as dienophiles in Diels-Alder reactions, suggesting potential applications in polymer science for creating alternating copolymers via efficient synthetic routes (Mallakpour & Butler, 1985).

Novel Synthesis and Characterization

The synthesis and characterization of novel 4(3H)-quinazolinone derivatives, explored for their anti-inflammatory and analgesic properties, indicate a broad scope for medicinal chemistry research aiming to discover new therapeutic agents (Farag et al., 2012).

Spectroscopic Studies and Drug Design

Studies on quinazoline derivatives, including vibrational spectroscopic analyses and molecular modeling, provide essential insights into their chemical properties and interactions, aiding in the design of chemotherapeutic agents or drugs with specific biological activities (Sebastian et al., 2015).

Catalytic Systems for Synthesis

Research into efficient catalytic systems, such as the use of 1-methylimidazolium hydrogen sulfate for the synthesis of related compounds, opens avenues for green chemistry and sustainable synthesis methods, enhancing the scalability and environmental friendliness of chemical manufacturing processes (Kefayati et al., 2012).

Antimicrobial Activities

The exploration of quinazoline and triazole derivatives for their antimicrobial properties underscores the potential of such compounds in addressing resistance issues and developing new antibiotics or disinfectants (Desai et al., 2007).

Mechanism of Action

Future Directions

The compound could potentially be investigated for various biological activities given its structural similarity to many pharmaceutical compounds. Further studies could also explore its synthesis and chemical properties .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-4,6-9,15,18-19H,5,10-12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWGIDOKIKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC(=O)N(C2=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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